

Technical Support Center: Oral Administration of Piritrexim Isethionate in Vivo

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Compound of Interest		
Compound Name:	Piritrexim Isethionate	
Cat. No.:	B1219465	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of **Piritrexim Isethionate** in vivo.

Frequently Asked Questions (FAQs)

Q1: What is Piritrexim Isethionate and what is its mechanism of action?

A1: **Piritrexim Isethionate** is the isethionate salt of piritrexim, a synthetic antifolate agent.[1] Its primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism and, consequently, DNA synthesis and cell division.[1][2] Piritrexim is lipid-soluble and enters cells rapidly via passive diffusion.[3][4][5][6]

Q2: What is the reported oral bioavailability of **Piritrexim Isethionate**?

A2: The oral bioavailability of piritrexim has shown variability in studies. In a preclinical study with dogs, the absolute bioavailability was reported to be 64%.[7] A clinical study in patients with metastatic urothelial cancer reported an approximate oral bioavailability of 75%.[3][4][5][6] However, a pediatric phase I trial observed significant variability, with absolute bioavailability values of 35% and 93% in two patients.[2][8] This variability can present a challenge in achieving consistent therapeutic exposure.

Q3: What are the primary dose-limiting toxicities observed with oral **Piritrexim Isethionate** administration?



A3: The major dose-limiting toxicity associated with oral piritrexim is myelosuppression.[3][5] Mucositis has also been reported as a dose-limiting toxicity.[2][8] Other less severe toxicities may include transient elevations in liver function tests, mild nausea, and skin rashes.[2][8]

Q4: Are there any known drug interactions with Piritrexim Isethionate?

A4: Yes, co-administration with folic acid or leucovorin can decrease the therapeutic efficacy of piritrexim.[7] This is expected, as leucovorin is used as a rescue agent for antifolate toxicity.[7]

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Troubleshooting Steps
High inter-subject variability in plasma concentrations	- Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can alter drug absorption GI Tract Physiology: Individual differences in gastric pH, intestinal motility, and fluid content can impact drug dissolution and absorption First-Pass Metabolism: Although not extensively detailed in the provided results, variability in hepatic first-pass metabolism could contribute.	- Standardize Dosing Conditions: Administer piritrexim at a consistent time relative to feeding (e.g., in fasted or fed state) across all study subjects Vehicle Optimization: Ensure the dosing vehicle is consistent and appropriate for oral administration. Consider a formulation that enhances solubility and stability in the GI tract Pharmacokinetic Monitoring: Implement pharmacokinetic monitoring, especially during initial studies, to correlate plasma levels with observed efficacy and toxicity. [2][8]
Lower than expected therapeutic efficacy at a given dose	- Incomplete Dissolution/Solubility: Piritrexim's lipid-soluble nature suggests good permeability, but its aqueous solubility might be a limiting factor for dissolution in the GI fluids Degradation in GI Tract: The stability of piritrexim in the acidic environment of the stomach or the enzymatic environment of the intestines may be a factor.	- Formulation Strategies: Consider formulation approaches to enhance solubility, such as the use of co-solvents, surfactants, or creating a salt form with improved dissolution characteristics Enteric Coating: If gastric degradation is suspected, an enteric- coated formulation that releases the drug in the more neutral pH of the small intestine could be beneficial.
Dose-limiting toxicities (e.g., myelosuppression) are	- Higher than expected absorption in some subjects:	- Dose Adjustment: Implement dose escalation or reduction







observed at doses expected to be therapeutic

This relates back to the high variability in bioavailability. Saturated clearance mechanisms: At higher concentrations, the drug clearance mechanisms may become saturated, leading to a disproportionate increase in exposure.

strategies based on observed toxicity.[3][5] - Leucovorin Rescue: In preclinical models, oral calcium leucovorin has been shown to prevent lethal toxicity.[7] A similar rescue strategy could be considered in experimental protocols. -**Monitor Trough** Concentrations: Dose-limiting toxicities have been correlated with trough piritrexim concentrations greater than 0.5 μM.[2][8] Monitoring trough levels can help predict which subjects are at a higher risk of toxicity.[2][8]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Piritrexim Following Oral Administration



Species	Dose	Mean Peak Plasma Concentratio n (Cmax)	Mean Area Under the Curve (AUC)	Absolute Bioavailabilit y	Reference
Dog	Not Specified	Not Reported	Not Reported	64%	[7]
Human (Adult)	25 mg TID for 5 days	Not Reported	Not Reported	~75%	[3][5]
Human (Pediatric)	140 mg/m²/day	5.3 ± 0.84 μM	18.1 ± 2.3 μM·h	35% (in one patient)	[2][8]
Human (Pediatric)	200 mg/m²/day	9.3 ± 1.7 μM	45.4 ± 8.9 μM·h	93% (in one patient)	[2][8]
Human (Pediatric)	290 mg/m²/day	10.2 ± 2.3 μM	56.9 ± 16.3 μM·h	Not Reported	[2][8]

Experimental Protocols

Protocol 1: In Vivo Oral Administration in a Preclinical Canine Model (Adapted from preclinical toxicology studies)

- Animal Model: Beagle dogs.
- Dosing Vehicle: To be determined based on solubility and stability studies. A common vehicle for oral gavage in dogs is a suspension in 0.5% methylcellulose.
- Dose Preparation: Piritrexim Isethionate is weighed and suspended in the chosen vehicle
 to the desired concentration. The suspension should be prepared fresh daily and
 continuously stirred to ensure homogeneity.
- Administration:
 - Animals are fasted overnight prior to dosing.
 - The calculated dose volume is administered via oral gavage.



- Food is returned at a specified time post-dosing (e.g., 2-4 hours).
- Dosing Regimen: Dosing can be single or repeat. A reported repeat-dose regimen that produced reversible toxicities was 2.5 mg/kg for 5 consecutive days.[7]
- Sample Collection for Pharmacokinetics:
 - Blood samples are collected from a peripheral vein at predetermined time points (e.g., predose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
 - Plasma is separated by centrifugation and stored at -80°C until analysis.
- Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in appetite, weight, and activity. Complete blood counts should be performed regularly to monitor for myelosuppression.

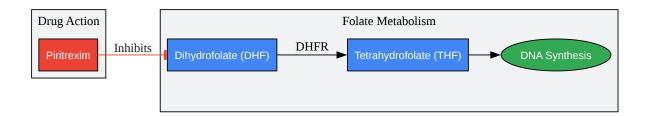
Protocol 2: In Vivo Oral Administration in a Clinical Setting (Adapted from a Phase I Pediatric Trial)

- Patient Population: Pediatric patients with refractory solid tumors.
- Formulation: **Piritrexim Isethionate** capsules.
- Dosing Regimen:
 - The starting dose was 290 mg/m²/day, administered orally every 12 hours for 5 consecutive days.[2][8]
 - Courses were repeated every 21 days.[2][8]
 - Dose adjustments were made based on observed toxicities, with reductions to 200 mg/m²/day and 140 mg/m²/day.[2][8]
- Pharmacokinetic Monitoring:
 - Blood samples for pharmacokinetic analysis were collected at steady state during the first course.



- A limited sampling strategy at 3, 6, and 12 hours post-dose was suggested to be useful for estimating bioavailability and predicting toxicity.[2][8]
- Toxicity Evaluation: Patients were monitored for dose-limiting toxicities, primarily myelosuppression and mucositis.

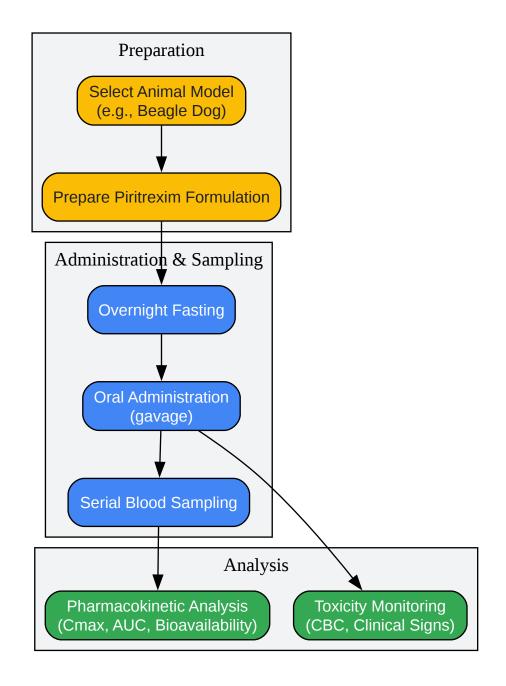
Visualizations



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Caption: Mechanism of action of Piritrexim.

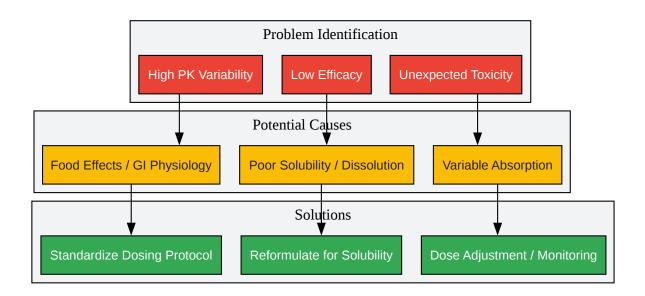




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Caption: Preclinical oral administration workflow.





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Caption: Troubleshooting logic for oral piritrexim.

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